5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1H- [1,6]naphthyridin-2-one hydrochloride is a chemical compound with the CAS Number: 1211505-91-7 . It has a molecular weight of 186.64 and its molecular formula is C8H11ClN2O . It is a white solid .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which includes 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride, has been a topic of interest in synthetic and medicinal chemistry fields . The synthesis of naphthyridine derivatives was first reported by Reissert in 1893 from pyridine-type analogues .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O.ClH/c11-8-2-1-6-5-9-4-3-7 (6)10-8;/h1-2,9H,3-5H2, (H,10,11);1H .Chemical Reactions Analysis
1,6-Naphthyridines, including this compound, have been found to be pharmacologically active with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .Physical and Chemical Properties Analysis
5,6,7,8-Tetrahydro-1H- [1,6]naphthyridin-2-one hydrochloride is a white solid . Its molecular weight is 186.64 and its molecular formula is C8H11ClN2O .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride have been synthesized and evaluated as inhibitors of acetylcholinesterase. These compounds, designed as analogues of huperzine A, showed inhibitory activity, although less potent than huperzine A. The activities were rationalized through docking simulation studies based on the acetylcholinesterase–huperzine A complex (Vanlaer et al., 2009).
Synthesis and Structural Studies
The compound has been the focus of various synthesis studies. One such study describes an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally-restricted analog of 2-(3-pyridyl)ethylamine (Dow & Schneider, 2001). Additionally, microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations have been used for efficient synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines (Zhou, Porco, & Snyder, 2007).
Library Synthesis and Antituberculosis Activity
A study utilized 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis. Urea, amide, and sulfonamide formations were used in the synthesis of a 101-membered library, leading to the identification of three lead compounds with antituberculosis activity (Zhou et al., 2008).
Asymmetric Synthesis and Pharmaceutical Applications
An asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist, has been developed. This synthesis included novel methods such as Heck-type vinylation and enantioselective transfer hydrogenation, highlighting its potential for large-scale manufacture (Tsuruoka, Yoshikawa, Konishi, & Yamano, 2020).
Antitumor Activity
Compounds derived from this compound have shown potential antitumor activity. A study focused on the microwave-assisted synthesis of these compounds and their evaluation against various cancer cell lines, revealing significant antitumor properties in certain derivatives (Insuasty et al., 2013).
Wirkmechanismus
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been found to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive target for antiviral chemotherapy . These small molecules promote aberrant multimerization of the integrase enzyme and are of significant interest as HIV-1-replication inhibitors .
Safety and Hazards
Zukünftige Richtungen
The future directions of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride research could involve further exploration of its biological applications, particularly its potential as an antiviral chemotherapy agent . Further studies could also focus on correlating the synthesis of 1,6-naphthyridines with their biological activity .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h1-2,9H,3-5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRCJGAHWSFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211505-91-7 | |
Record name | 1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.